molecular formula C22H24N2O2S B2728292 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-80-9

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

Cat. No. B2728292
CAS RN: 872206-80-9
M. Wt: 380.51
InChI Key: XZZWYHJDXBLMNB-UHFFFAOYSA-N
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Description

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline is a synthetic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in many cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

  • Eco-Friendly Synthesis Approaches : A study by Preetam and Nath (2015) in "RSC Advances" explored an eco-friendly Pictet–Spengler approach to synthesize biologically important pyrrolo- and indolo[1,2-a]quinoxalines, which are related to quinoline derivatives. This method is significant for generating diverse quinoxaline derivatives under mild conditions, highlighting an environmentally benign synthesis route (Preetam & Nath, 2015).

  • Quinolines Synthesis Using Efficient Reagents : Ghorbani‐Vaghei and Akbari-Dadamahaleh (2009) in "Tetrahedron Letters" utilized Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide as efficient reagents for the synthesis of quinolines. The process achieved excellent yields under aqueous and solvent-free conditions, demonstrating an innovative approach to quinoline synthesis (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

  • Medicinal Chemistry and Pharmacological Evaluation : In the field of medicinal chemistry, Paris et al. (1995) in the "Journal of Medicinal Chemistry" synthesized and evaluated pyrrolo[3,2,1-ij]quinoline derivatives for their activities against histamine, platelet activating factor (PAF), and leukotrienes, which are important in asthma. This research is crucial for understanding the therapeutic potential of quinoline derivatives in treating respiratory conditions (Paris et al., 1995).

  • Synthesis of Quinoline Derivatives : Molina, Alajarín, and Sánchez-Andrada (1993) in "Synthesis" presented a methodology for preparing ethyl 3H-pyrrolo[2,3-c]quinoline-2-carboxylates. Their approach provides insights into the versatile synthesis routes for quinoline derivatives, which are essential in pharmaceutical and chemical research (Molina, Alajarín, & Sánchez-Andrada, 1993).

  • Broad-Spectrum Antibacterial Activities : Stefancich et al. (1985) in "Il Farmaco; edizione scientifica" described the synthesis of a fluorinated compound related to nalidixic acid with broad-spectrum antibacterial activities. This study is significant for its contribution to the development of new antibacterial agents (Stefancich et al., 1985).

properties

IUPAC Name

6-ethyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-3-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)27(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZWYHJDXBLMNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

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